Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid
Description
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid derivative. Its structure features an Fmoc group at the α-amino position and a 4-methoxyphenyl substituent at the δ-carbon of the pentanoic acid backbone (Figure 1). This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate aromatic and hydrophobic residues into peptide chains, enhancing stability or modulating interactions with biological targets .
In therapeutic research, it has been employed as a critical building block for synthesizing matrix metalloproteinase-12 (MMP-12) inhibitors, such as compounds 25 and 26, which are investigated for chronic obstructive pulmonary disease (COPD) treatment . The Fmoc protection ensures compatibility with standard SPPS protocols, while the 4-methoxyphenyl group contributes to hydrophobic interactions in enzyme-binding pockets.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-methoxyphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-32-19-15-13-18(14-16-19)7-6-12-25(26(29)30)28-27(31)33-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,13-16,24-25H,6-7,12,17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJZCEVFGCDVAU-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis with Methoxyphenyl Aldehyde
A modified Strecker synthesis is frequently employed to introduce the methoxyphenyl side chain. In this method, 4-methoxybenzaldehyde undergoes condensation with ammonium chloride and potassium cyanide in the presence of a chiral catalyst to yield the corresponding α-aminonitrile. Hydrolysis of the nitrile group under acidic conditions (e.g., 6 M HCl, 110°C, 24 h) generates the racemic amino acid, which is subsequently resolved via enzymatic or chromatographic methods to isolate the (S)-enantiomer.
Enantioselective Hydrogenation of Dehydroamino Acids
An alternative route involves the enantioselective hydrogenation of α,β-dehydroamino acid precursors. For example, (Z)-2-acetamido-5-(4-methoxyphenyl)pent-2-enoic acid is subjected to asymmetric hydrogenation using a ruthenium-BINAP catalyst, achieving enantiomeric excesses >98%. The acetyl protecting group is then removed via hydrolysis (2 M NaOH, 60°C, 6 h) to furnish the free amino acid.
The introduction of the Fmoc group to 2-amino-5-(4-methoxyphenyl)pentanoic acid is critical for its application in SPPS. This step ensures temporary protection of the α-amino group, allowing sequential peptide elongation while preserving stereochemical integrity.
Aqueous-Mediated Fmoc Protection
A green chemistry approach utilizes Fmoc-Cl (9-fluorenylmethyl chloroformate) in a water-ethanol mixture (3:1 v/v) at 60°C. The amino acid (1 mmol) and Fmoc-Cl (1.2 mmol) are stirred for 2–4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Acidification with 1 M HCl precipitates the product, which is recrystallized from ethanol to yield this compound in 85–90% purity. This method minimizes racemization (<0.5%) due to the absence of strong bases.
Organic Solvent-Based Activation
For large-scale synthesis, Fmoc-Cl is reacted with the amino acid in dichloromethane (DCM) or dimethylformamide (DMF) using N-methylmorpholine (NMM) as a base. Optimal conditions involve a 1.2:1 molar ratio of Fmoc-Cl to amino acid at 0°C for 2 hours, followed by quenching with aqueous citric acid. The organic layer is washed, dried (NaSO), and concentrated to afford the Fmoc-protected derivative in 92–95% yield.
Purification and Characterization
Recrystallization and Chromatography
Crude this compound is purified via recrystallization from ethyl acetate/hexane (3:7) or by silica gel chromatography using a gradient of ethyl acetate in hexane (10–50%). High-performance liquid chromatography (HPLC) on a Chiralpak-IA column with isopropanol/hexane (10:90) containing 0.1% trifluoroacetic acid (TFA) confirms enantiomeric purity (>99% ee).
Spectroscopic Analysis
-
H NMR (400 MHz, DMSO-): δ 7.89 (d, Hz, 2H, Fmoc ArH), 7.72 (t, Hz, 2H, Fmoc ArH), 7.42 (t, Hz, 2H, Fmoc ArH), 7.32 (d, Hz, 2H, Ph-OCH), 6.85 (d, Hz, 2H, Ph-OCH), 4.32–4.20 (m, 3H, Fmoc-CH and α-H), 3.75 (s, 3H, OCH), 2.60–2.45 (m, 2H, CHPh), 1.80–1.50 (m, 4H, CHCH).
-
HRMS (ESI) : m/z calculated for [M+H]: 446.1961; found: 446.1965.
Applications in Solid-Phase Peptide Synthesis
This compound serves as a key building block in SPPS, particularly for introducing hydrophobic residues into peptide sequences.
Resin Loading Protocols
The compound is anchored to hydroxymethyl resins via MSNT/MeIm activation:
-
Resin Swelling : Wang resin (1.0 mmol/g) is swelled in DCM for 60 minutes.
-
Activation : A solution of Fmoc-amino acid (5 eq.), MSNT (5 eq.), and MeIm (3.75 eq.) in DCM is added to the resin.
-
Coupling : The mixture is agitated for 1 hour at room temperature, achieving >70% loading efficiency. Excess reagents are removed by DCM/DMF washes.
Racemization Mitigation
Coupling at 0°C with HCTU/DIPEA minimizes racemization (<0.3%) during segment condensation. The methoxyphenyl side chain’s electron-donating properties enhance resin compatibility, reducing aggregation in hydrophobic peptide sequences.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in DMF, and other protecting groups can be introduced using appropriate reagents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used in further peptide synthesis or other chemical applications .
Scientific Research Applications
Peptide Synthesis
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective modification of amino acids without interfering with other functional groups. This capability is essential for constructing complex peptides with specific sequences and structures.
Drug Development
The compound plays a pivotal role in designing peptide-based pharmaceuticals. Its derivatives are utilized to create more stable and effective drug candidates, particularly in therapeutic areas such as oncology and infectious diseases. The stability imparted by the Fmoc group enhances the bioavailability of peptide drugs.
Bioconjugation Techniques
This compound is instrumental in bioconjugation processes, facilitating the attachment of peptides to other biomolecules. This application is vital for developing targeted therapies and diagnostics, enabling more precise treatment options in personalized medicine.
Neuroscience Research
Research has explored the potential neuroprotective effects of derivatives of this compound, contributing to treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neurological studies.
Material Science
The compound is also being investigated for applications in material science, particularly in creating novel biomaterials that mimic natural tissues. This research is crucial for advancements in regenerative medicine and tissue engineering.
Case Study 1: Peptide Synthesis and Evaluation
A study synthesized cyclic peptides incorporating this compound and evaluated their biological activities. Results indicated that cyclic peptides exhibited improved stability and biological activity compared to their linear counterparts, showcasing the advantages of using this compound in peptide design.
Case Study 2: Antimicrobial Peptides Development
Another study focused on developing antimicrobial peptides using this amino acid derivative. The synthesized peptides demonstrated significant inhibition of bacterial growth at low concentrations, suggesting their potential as novel antibiotic agents against resistant strains.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the overall reactivity and functionality of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Aryl Substituents
The biological and physicochemical properties of Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid are influenced by its aryl substituent. Key analogs include:
Notes:
- Electronic and Hydrophobic Effects: The 4-methoxyphenyl group provides electron-donating properties and moderate hydrophobicity, favoring interactions with polar-aromatic enzyme pockets (e.g., MMP-12) .
- Stereochemical Differences : The R-isomer of the 2-chlorophenyl derivative () shows distinct target selectivity due to chiral recognition in enzyme active sites.
- Substituent Position : 3-Methoxyphenyl () and 2,5-dimethylphenyl () variants introduce steric hindrance or altered π-π stacking, impacting peptide folding and activity.
Biological Activity
Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. Its structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, allows for versatile applications in solid-phase peptide synthesis (SPPS) and biological studies. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methoxyphenyl)pentanoic acid
- Molecular Formula : C27H27NO5
- Molecular Weight : 445.52 g/mol
- CAS Number : 2349445-11-8
The Fmoc group is commonly used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions, making it an ideal choice for generating peptides with specific amino acid sequences.
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in relation to cancer therapies and neuropharmacology. The following sections summarize key findings from various studies.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Sansalvamide A , a related compound, demonstrated significant cytotoxicity against colon cancer cell lines with IC50 values of 9.8 µg/mL for HCT-116 cells and lower values for other lines, suggesting a promising therapeutic potential .
The structure-activity relationship (SAR) studies have shown that modifications to the amino acid side chains can enhance the selectivity and potency of these compounds against specific cancer types .
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter receptors:
- It has been suggested that similar derivatives may interact with gamma-aminobutyric acid (GABA) receptors, potentially modulating neuronal excitability and offering therapeutic avenues for neurological disorders .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| Sansalvamide A | Cytotoxic | HCT-116 | 9.8 | |
| N-methylsansalvamide | Cytotoxic | COLO 205 | 3.5 | |
| Neo-N-methylsansalvamide | Cytotoxic | SK-MEL-2 | 5.9 |
Case Study 1: Antitumor Efficacy of Sansalvamide A Derivatives
A series of analogues of Sansalvamide A were synthesized to evaluate their cytotoxic properties against various cancer cell lines. The study revealed that certain modifications significantly increased potency, indicating that structural variations can lead to enhanced antitumor activity.
Case Study 2: Interaction with GABA Receptors
Another investigation focused on the interaction of Fmoc-derived compounds with GABA receptors. In vitro assays demonstrated that these compounds could modulate receptor activity, suggesting potential use in treating anxiety disorders or epilepsy.
Q & A
Basic Questions
Q. What are the optimal synthetic protocols for Fmoc-(S)-2-amino-5-(4-methoxyphenyl)pentanoic acid in solid-phase peptide synthesis (SPPS)?
- Methodology : Use standard Fmoc chemistry with CTC resin and dichloromethane (DCM) as the solvent. Couple the amino acid using 1.0 eq of the compound with N-ethyl-N,N-diisopropylamine (DIEA, 4.0 eq) under nitrogen at 15°C for 2 hours. Deprotect the Fmoc group with 20% piperidine in DMF for 30 minutes . Monitor coupling efficiency via Kaiser or chloranil tests.
Q. How can racemization be minimized during the incorporation of this sterically hindered amino acid into peptide chains?
- Methodology : Maintain reaction temperatures below 15°C, use coupling agents like HATU or PyBOP with DIEA, and limit exposure to basic conditions. Validate stereochemical integrity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What chromatographic methods are recommended for purification of this compound and its peptide conjugates?
- Methodology : Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). For analytical validation, use ESI-MS or MALDI-TOF to confirm molecular weight and LC-MS/MS for sequence verification .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence peptide conformation and intermolecular interactions in drug design?
- Methodology : Perform molecular dynamics (MD) simulations to assess steric effects and π-π stacking with aromatic residues. Experimentally, compare NMR-derived structures (e.g., NOESY) of peptides with/without the substituent. The methoxy group may enhance lipophilicity and modulate receptor binding .
Q. What strategies resolve low coupling efficiency caused by steric hindrance from the 4-methoxyphenyl group?
- Methodology : (1) Extend coupling times to 4–6 hours; (2) Use double coupling with 1.5 eq of the amino acid; (3) Employ microwave-assisted synthesis at 50°C for 10-minute cycles. Validate via HPLC and mass spectrometry .
Q. How can the compound’s stability under acidic or oxidative conditions be evaluated for therapeutic applications?
- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and hydrogen peroxide (3%). Monitor degradation via UPLC-UV and identify byproducts using high-resolution mass spectrometry (HRMS). The methoxyphenyl group may confer resistance to oxidation .
Q. What are the implications of using this amino acid in enzyme inhibition studies (e.g., nitric oxide synthase)?
- Methodology : Compare inhibitory activity against wild-type and mutant enzymes using kinetic assays (e.g., UV-Vis monitoring of NADPH oxidation). The 4-methoxyphenyl group may compete with substrate binding via hydrophobic interactions .
Data Analysis & Contradictions
Q. How to address discrepancies in reported synthetic yields for similar Fmoc-protected amino acids?
- Analysis : Variability often arises from resin loading efficiency or solvent purity. Replicate protocols with pre-swollen resins and anhydrous solvents. Cross-reference NMR data (e.g., ¹H and ¹³C chemical shifts) with literature to confirm product identity .
Q. Why do some studies report conflicting bioactivity results for peptides containing this amino acid?
- Analysis : Differences in cell permeability or aggregation propensity caused by the methoxyphenyl group. Use confocal microscopy with fluorescently labeled peptides to track cellular uptake. Perform TEM to check for amyloid-like fibril formation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
